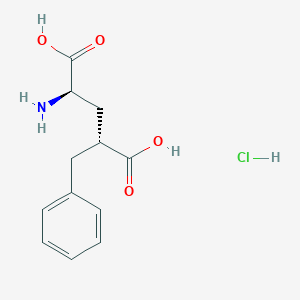

(2R,4R)-2-Amino-4-benzylpentanedioic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R,4R)-2-Amino-4-benzylpentanedioic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-Amino-4-benzylpentanedioic acid hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the esterification of amino acids with methanol in the presence of trimethylchlorosilane . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar esterification techniques. The process is optimized for scalability, ensuring high purity and yield while minimizing waste and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,4R)-2-Amino-4-benzylpentanedioic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to convert certain functional groups into more reactive or stable forms.

Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the preservation of the compound’s stereochemistry.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Cancer Treatment

The compound has been identified as having selective toxicity towards rapidly dividing cells, particularly cancer cells. This property makes it a candidate for use in therapies aimed at inducing apoptosis (programmed cell death) in tumor cells. The ability to selectively target abnormal cells while sparing normal cells is a significant advantage in cancer therapy, as it may reduce side effects associated with traditional chemotherapeutics .

1.2 Neurodegenerative Diseases

Research indicates that (2R,4R)-2-amino-4-benzylpentanedioic acid hydrochloride may inhibit beta-secretase activity, which is crucial in the pathogenesis of Alzheimer's disease. By modulating beta-secretase activity, the compound could potentially slow the progression of neurodegenerative diseases characterized by amyloid plaque formation . This application is particularly relevant given the increasing prevalence of Alzheimer's disease globally.

Case Studies

3.1 In Vitro Studies

In laboratory settings, studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value indicating potent inhibitory effects on cell viability in breast cancer models . Such findings support its potential as an anticancer agent.

3.2 Clinical Implications

While clinical trials are necessary to fully establish its efficacy and safety profile in humans, initial findings suggest promising applications in oncology and neurology. The selective nature of its action could lead to novel therapeutic strategies that minimize adverse effects typically seen with conventional treatments.

Wirkmechanismus

The mechanism of action of (2R,4R)-2-Amino-4-benzylpentanedioic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2R,4R)-3-(3-Mercaptopropionyl)thiazolidine-4-carboxylic acid

- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide

Uniqueness

(2R,4R)-2-Amino-4-benzylpentanedioic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Biologische Aktivität

The compound (2R,4R)-2-Amino-4-benzylpentanedioic acid hydrochloride , also known as 4R-BDG HCl , is a chiral amino acid derivative with significant potential in pharmacological applications, particularly in the modulation of glutamate signaling pathways. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzyl group attached to a pentanedioic acid backbone. The compound features two stereocenters at the second and fourth carbon positions, contributing to its specific biological interactions. The hydrochloride salt form enhances solubility, making it suitable for various biochemical applications.

Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C₁₂H₁₅ClN₂O₄ |

| Molecular Weight | 276.71 g/mol |

| Stereochemistry | (2R,4R) configuration |

Studies suggest that this compound may act as a glutamate receptor antagonist . Glutamate is a key excitatory neurotransmitter in the central nervous system, and modulation of its receptors can have profound effects on neuronal activity. This makes 4R-BDG HCl a candidate for investigating neurological disorders such as epilepsy and Alzheimer's disease .

Interaction with Biological Targets

The compound's ability to interact with glutamate receptors positions it as a valuable tool for drug discovery. Researchers can manipulate the availability of 4R-BDG HCl to gain insights into glutamate signaling pathways and their influence on cellular processes .

Case Studies and Research Findings

- Neurological Disorders : A study indicated that compounds similar to this compound could potentially mitigate symptoms associated with neurodegenerative diseases by modulating glutamate receptor activity .

- Drug Development : Research has highlighted the potential of 4R-BDG HCl in developing new drugs targeting specific glutamate receptor subtypes involved in various diseases .

- Binding Affinities : Interaction studies have focused on the binding affinities of this compound with various biological macromolecules, demonstrating its potential as a lead compound in pharmacological research .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| L-Tyrosine | Aromatic amino acid; precursor to neurotransmitters | Neurotransmitter synthesis |

| L-DOPA | Hydroxylated derivative of L-Tyrosine | Parkinson's disease treatment |

| 3-(Benzylamino)-propanoic acid | Similar amine structure but lacks unique stereochemistry | Potential neuroprotective effects |

| Phenylalanine | Aromatic amino acid; simpler structure | Precursor for neurotransmitters |

The distinct stereochemistry and functional groups of this compound may confer unique biological activities not present in simpler analogs .

Eigenschaften

IUPAC Name |

(2R,4R)-2-amino-4-benzylpentanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2,(H,14,15)(H,16,17);1H/t9-,10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPLSUDKIMKECP-DHTOPLTISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C[C@H](C(=O)O)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.